molecular formula C6H5ClN2O2S B2456440 Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride CAS No. 2137605-31-1

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride

Cat. No.: B2456440
CAS No.: 2137605-31-1
M. Wt: 204.63
InChI Key: OFKHNGSIRKOSAX-UHFFFAOYSA-N
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Description

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride (CAS 2137605-31-1) is a fused heterocyclic compound of interest in medicinal chemistry and drug discovery research. With a molecular formula of C6H5ClN2O2S and a molecular weight of 204.63 g/mol, it serves as a versatile chemical building block for synthesizing novel compounds . The imidazothiazole scaffold is recognized for its diverse pharmacological potential; derivatives of this heterocyclic system have been investigated for various biological activities, including antitumor, anti-infective, and anti-inflammatory effects . As a synthetic intermediate, the carboxylic acid functional group allows for further derivatization, enabling researchers to explore structure-activity relationships and develop targeted molecules for biochemical screening . This product is intended for laboratory research purposes only.

Properties

IUPAC Name

imidazo[5,1-b][1,3]thiazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O2S.ClH/c9-6(10)4-2-11-5-1-7-3-8(4)5;/h1-3H,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKHNGSIRKOSAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N(C=N1)C(=CS2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Ring System Construction

The imidazo[5,1-b]thiazole scaffold is typically constructed via cyclization reactions between thiazole and imidazole precursors. A widely employed strategy involves the annulation of 2-aminothiazole derivatives with α-halo carbonyl compounds.

Cyclization with α-Halo Ketones

Reacting 2-aminothiazole with α-bromoacetophenone derivatives in polar aprotic solvents (e.g., dimethylformamide) under basic conditions (e.g., sodium hydride) facilitates intramolecular cyclization. This method, adapted from analogous imidazo[2,1-b]thiazole syntheses, yields the fused imidazo-thiazole core. For example:
$$
\text{2-Aminothiazole} + \text{α-Bromoacetophenone} \xrightarrow{\text{DMF, NaH}} \text{Imidazo[5,1-b]thiazole intermediate}
$$
Key Parameters :

  • Temperature: 80–100°C
  • Reaction Time: 6–12 hours
  • Yield: 50–65% (based on analogous reactions).

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A solvent-free approach using H₃PO₄/Al₂O₃ as a catalyst has been reported for related imidazo-thiazole systems, achieving cyclization within 15–30 minutes at 150°C.

Introduction of the Carboxylic Acid Functional Group

The carboxylic acid moiety at position 3 is introduced via hydrolysis of ester precursors or direct carboxylation.

Ester Hydrolysis

A common route involves synthesizing an ethyl ester intermediate followed by base-catalyzed hydrolysis:

Step 1: Esterification

The imidazo[5,1-b]thiazole core is functionalized with an ethyl ester group using ethyl chlorooxalate in the presence of a base (e.g., triethylamine):
$$
\text{Imidazo[5,1-b]thiazole} + \text{ClCOCOOEt} \xrightarrow{\text{Et₃N, DCM}} \text{Ethyl imidazo[5,1-b]thiazole-3-carboxylate}
$$
Conditions :

  • Solvent: Dichloromethane
  • Temperature: 0°C to room temperature
  • Yield: 60–75%.
Step 2: Saponification

The ester is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide:
$$
\text{Ethyl ester} \xrightarrow{\text{NaOH (aq), EtOH}} \text{Imidazo[5,1-b]thiazole-3-carboxylic acid}
$$
Conditions :

  • Reaction Time: 3–5 hours
  • Temperature: Room temperature
  • Yield: 85–90%.

Direct Carboxylation

Alternative methods employ carboxylation reagents like carbon dioxide under high-pressure conditions, though this approach is less common due to stringent requirements.

Formation of the Hydrochloride Salt

The carboxylic acid is converted to its hydrochloride salt via treatment with hydrochloric acid:
$$
\text{Imidazo[5,1-b]thiazole-3-carboxylic acid} + \text{HCl (conc.)} \rightarrow \text{Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride}
$$
Procedure :

  • Dissolve the free acid in minimal ethanol.
  • Add concentrated HCl dropwise until pH ≈ 2.
  • Precipitate the salt by cooling to 0°C.
  • Filter and wash with cold ethanol.

Yield : 90–95% (based on analogous salt formations).

Industrial-Scale Production

Continuous flow systems are preferred for large-scale synthesis due to their efficiency and reproducibility. Key features include:

  • Multistage Reactors : Sequential integration of cyclization, esterification, and hydrolysis units.
  • Process Optimization : Real-time monitoring of temperature and pH to maximize yield.

Purification and Characterization

Chromatographic Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for intermediate purification.
  • HPLC : Reverse-phase C18 columns for final product purity (>98%).

Spectroscopic Analysis

  • ¹H NMR : Characteristic signals for aromatic protons (δ 7.2–8.5 ppm) and the carboxylic acid proton (δ 12–13 ppm).
  • FT-IR : Stretching vibrations at 1700–1720 cm⁻¹ (C=O) and 2500–3300 cm⁻¹ (O-H of carboxylic acid).

Comparative Data Table

Step Reagents/Conditions Yield (%) Purity (%)
Cyclization α-Bromoacetophenone, DMF, NaH, 80°C 60 85
Esterification Ethyl chlorooxalate, Et₃N, DCM 70 90
Hydrolysis NaOH (1M), EtOH, RT 88 95
Salt Formation HCl (conc.), EtOH, 0°C 93 98

Challenges and Optimization

  • Regioselectivity : Competing pathways may yield [2,1-b] isomers. Using sterically hindered substrates minimizes byproducts.
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance cyclization rates but require rigorous drying to prevent hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thioethers.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Antimicrobial Activity

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride has demonstrated notable efficacy against various bacterial strains. Research indicates that it exhibits activity against Staphylococcus aureus and Escherichia coli , as well as certain fungal strains. Its derivatives have been synthesized to enhance these properties, making it a valuable building block in the development of new antimicrobial agents .

Table 1: Antimicrobial Activity of Derivatives

Compound NameTarget OrganismActivity Level
Imidazo[5,1-b]thiazole-3-carboxylic acidStaphylococcus aureusModerate
Imidazo[5,1-b]thiazole-3-carboxylic acidEscherichia coliHigh
Novel derivative (e.g., spirothiazolidinone)Fungal strains (Candida)Potent

Antiviral Properties

Recent studies have highlighted the antiviral potential of imidazo[5,1-b]thiazole derivatives. For instance, certain derivatives have shown effectiveness against viruses such as Coxsackie B4 and Feline herpes virus. These findings suggest that modifications to the imidazo[5,1-b]thiazole structure can lead to compounds with enhanced antiviral activity .

Case Study: Antiviral Efficacy

In a study evaluating a series of acyl-hydrazone derivatives of imidazo[5,1-b]thiazole, compounds demonstrated promising antiviral activity against multiple viruses in mammalian cell cultures. Specifically, one derivative exhibited significant inhibition against Coxsackie B4 virus, indicating its potential for further development as an antiviral agent .

Anticancer Applications

The anticancer properties of this compound have been extensively researched. A notable study reported that certain derivatives showed potent antiproliferative effects on human lung cancer cells (A549), with IC50 values comparable to established chemotherapeutic agents like doxorubicin .

Table 2: Anticancer Activity of Selected Derivatives

Compound NameCancer TypeIC50 Value (µM)
Imidazo[5,1-b]thiazole derivativeLung cancer (A549)0.92
Imidazo[5,1-b]thiazole derivativeMelanoma0.19

Antifungal Activity

Imidazo[5,1-b]thiazole derivatives have also been explored for their antifungal properties. Research indicates that these compounds exhibit strong antifungal activity against strains such as Candida albicans and Aspergillus species. This is particularly relevant for developing treatments for drug-resistant fungal infections .

Case Study: Antifungal Efficacy

A specific derivative was found to be effective against Candida albicans resistant strains, showcasing its potential as a lead compound in antifungal drug development .

Mechanism of Action

The mechanism of action of imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as kinases by binding to their active sites, thereby blocking their activity. The compound may also interact with DNA or proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

Imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential, supported by various research findings and data tables.

Overview of this compound

Imidazo[5,1-b]thiazole derivatives are recognized for their potential as therapeutic agents. The compound under discussion has been synthesized and evaluated for several biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Its structure features a fused imidazole and thiazole ring system, which is crucial for its biological activity.

1. Antitumor Activity

Research indicates that this compound exhibits potent antitumor effects. For instance, studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines:

Cell Line IC50 (µM) Mechanism
A549 (Lung Cancer)0.92Inhibition of tubulin polymerization
MDA-MB-231 (Breast)1.65Induction of apoptosis
UACC-62 (Melanoma)0.18Inhibition of V600E-B-RAF kinase

The most notable findings include an IC50 value of 0.92 µM against A549 human lung cancer cells, which is comparable to the standard chemotherapeutic agent doxorubicin (IC50 = 1.778 µM) .

2. Antimicrobial Activity

Imidazo[5,1-b]thiazole derivatives have also demonstrated significant antimicrobial properties. They have been tested against various bacterial strains with promising results:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Mycobacterium tuberculosis (Mtb)0.0625 - 2.5
Escherichia coli8 - 16
Staphylococcus aureus4 - 32

The compound's ability to target the electron transport chain in Mycobacterium tuberculosis through the QcrB component has been highlighted as a key mechanism .

The mechanism of action for this compound involves several biochemical pathways:

  • Tubulin Interaction : The compound inhibits tubulin polymerization, leading to G2/M cell cycle arrest in cancer cells .
  • Targeting QcrB : It disrupts the electron transport chain in mycobacteria by targeting QcrB, which is essential for energy generation in these pathogens .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .

Case Studies

Several studies have investigated the biological activity of imidazo[5,1-b]thiazole derivatives:

  • Study on Lung Cancer : A series of compounds were synthesized that showed significant antiproliferative effects on A549 cells with an IC50 value of 0.92 µM. The study also provided insights into the structural modifications that enhance cytotoxicity .
  • Antimycobacterial Activity : In vitro testing demonstrated that derivatives exhibited potent activity against Mycobacterium tuberculosis with MIC values as low as 0.0625 µM. This suggests a promising avenue for developing new antitubercular agents .
  • Antibacterial Properties : Research has shown that certain derivatives possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development in infectious disease treatment .

Q & A

Q. What synthetic methodologies are recommended for preparing imidazo[5,1-b]thiazole-3-carboxylic acid hydrochloride?

A solvent-free Friedel-Crafts acylation using Eaton’s reagent (P2O5/MeSO3H) is a high-yield (90–96%) approach. This method avoids hazardous solvents and simplifies purification by leveraging selective acylation of imidazo-thiazole precursors. Reaction monitoring via thin-layer chromatography (TLC) on silica gel with UV detection is critical for tracking progress .

Q. How can researchers ensure purity and structural integrity during synthesis?

  • Purity assessment : Use TLC to monitor reaction progress and confirm product homogeneity.
  • Melting point analysis : Employ an electrothermal apparatus (e.g., Electrothermal 9200) to compare observed melting points with literature values, ensuring minimal impurities .
  • Spectroscopic validation : While not explicitly detailed in the evidence, standard techniques like <sup>1</sup>H/<sup>13</sup>C NMR and IR spectroscopy are recommended for structural confirmation.

Q. What pharmacological activities are associated with imidazo[5,1-b]thiazole derivatives?

These compounds exhibit broad bioactivity, including anticancer (e.g., EGFR kinase inhibition at 63%), anti-inflammatory (5-lipoxygenase inhibition at 89%), and antimicrobial properties. Activity is often structure-dependent, requiring systematic variation of substituents to optimize target binding .

Q. How should the compound be stored to maintain stability?

Store in airtight, light-protected containers at controlled room temperature (20–25°C). Avoid desiccation, as hydrochloride salts may hydrolyze under prolonged drying. Stability studies under accelerated conditions (40°C/75% RH) are advised for long-term storage protocols .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of imidazo[5,1-b]thiazole derivatives?

Integrate quantum chemical calculations (e.g., density functional theory) with reaction path searching to predict transition states and intermediates. Platforms like ICReDD combine computational modeling with experimental feedback loops to identify optimal catalysts, solvents, and temperatures, reducing trial-and-error experimentation .

Q. What strategies resolve contradictions in yield data between synthetic protocols?

  • Parameter screening : Systematically vary reaction time, temperature, and stoichiometry to identify critical factors.
  • Mechanistic studies : Use kinetic profiling (e.g., in situ IR spectroscopy) to detect side reactions or intermediate decomposition.
  • Cross-validation : Compare results with solvent-free (high-yield) vs. traditional solvent-based methods to assess environmental and efficiency trade-offs .

Q. How to design assays for evaluating the compound’s biological activity?

  • Enzyme inhibition : Use fluorometric or colorimetric assays (e.g., EGFR kinase inhibition via ADP-Glo™).
  • Cellular models : Test cytotoxicity in cancer cell lines (e.g., MTT assay) with IC50 determination.
  • Selectivity profiling : Screen against related enzymes (e.g., other kinases) to assess specificity and off-target effects .

Q. What advanced analytical techniques address structural ambiguity in derivatives?

  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas of novel derivatives.
  • X-ray crystallography : Resolve stereochemical uncertainties in crystalline products.
  • Solid-state NMR : Probe molecular packing and polymorphism in hydrochloride salts.

Data Contradiction Analysis

Q. Why do different studies report varying bioactivity for structurally similar derivatives?

Discrepancies often arise from:

  • Assay conditions : Differences in cell lines, enzyme sources, or incubation times.
  • Substituent effects : Minor structural changes (e.g., halogen substitution) drastically alter pharmacokinetics.
  • Purity issues : Impurities from incomplete purification (e.g., residual solvents) may skew activity data. Validate purity via HPLC before biological testing .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction parameters (e.g., humidity, stirring rate) meticulously.
  • Data transparency : Share raw spectral data and crystal structures in supplementary materials.
  • Ethical compliance : Adhere to institutional safety protocols for handling reactive reagents (e.g., Eaton’s reagent) .

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